2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol
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Overview
Description
2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol typically involves multiple steps:
Starting Materials: The synthesis begins with 2-(Difluoromethoxy)benzaldehyde and 2-aminoethanol.
Formation of Schiff Base: The aldehyde group of 2-(Difluoromethoxy)benzaldehyde reacts with the amino group of 2-aminoethanol to form a Schiff base under acidic or basic conditions.
Reduction: The Schiff base is then reduced, often using a reducing agent like sodium borohydride (NaBH4) or hydrogenation over a palladium catalyst, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction intermediates.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol can undergo oxidation to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced further to modify the functional groups, such as reducing the hydroxyl group to a methyl group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alkanes, alcohols.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study the effects of difluoromethoxy groups on biological activity. It can serve as a model compound for understanding how such groups interact with biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the difluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific characteristics.
Mechanism of Action
The mechanism by which 2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethoxy group can influence the binding affinity and selectivity of the compound towards these targets, modulating their activity and leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxyphenyl)methylaminoethanol: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Trifluoromethoxyphenyl)methylaminoethanol: Contains a trifluoromethoxy group, which can have different electronic and steric effects.
2-(Chloromethoxyphenyl)methylaminoethanol: Features a chloromethoxy group, which can alter its reactivity and biological activity.
Uniqueness
2-({[2-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties. This group can enhance the compound’s metabolic stability and influence its interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13F2NO2 |
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Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-[[2-(difluoromethoxy)phenyl]methylamino]ethanol |
InChI |
InChI=1S/C10H13F2NO2/c11-10(12)15-9-4-2-1-3-8(9)7-13-5-6-14/h1-4,10,13-14H,5-7H2 |
InChI Key |
SAJXXYKTJUHYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCO)OC(F)F |
Origin of Product |
United States |
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